2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one
Description
General Context of Quinazoline (B50416) and Quinazolinone Heterocycles in Synthetic Organic Chemistry
Quinazoline and its oxidized counterpart, quinazolinone, are bicyclic aromatic heterocycles formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. This structural motif is a cornerstone in medicinal chemistry and materials science due to the wide array of biological activities and physicochemical properties exhibited by its derivatives. These compounds are not merely synthetic curiosities; they are found in numerous natural products and have been successfully incorporated into a variety of therapeutic agents.
The synthetic versatility of the quinazoline scaffold allows for extensive functionalization, leading to a vast chemical space for drug discovery and development. nih.gov Researchers have developed numerous synthetic protocols, including multicomponent reactions and metal-catalyzed cross-couplings, to access diverse libraries of these compounds. openmedicinalchemistryjournal.comorganic-chemistry.org The interest in these heterocycles is driven by their proven pharmacological potential, which has spurred continuous innovation in their synthesis and application. nih.gov
Defining the 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one Molecular Framework
The molecular framework of This compound represents a specific iteration within the broader class of dihydroquinazolinones. Its core structure consists of a dihydropyrimidine (B8664642) ring fused to a cyclohexenone ring. The key features of this molecule are:
Dihydroquinazoline-5(6H)-one Core : This indicates a partially saturated quinazoline system where the benzene ring is replaced by a cyclohexenone moiety. The "(6H)" notation specifies the position of the saturated carbon in the six-membered ring, and the "-5-one" indicates the presence of a ketone functional group at position 5.
2-tert-Butyl Group : A bulky tert-butyl group is attached to the second position of the quinazoline ring. This substituent is known to impart specific steric and electronic properties to the molecule, potentially influencing its reactivity, stability, and biological interactions.
While specific synthetic procedures and detailed characterization for This compound are not extensively documented in readily available literature, its synthesis would likely follow established routes for related dihydroquinazolinones. A common synthetic strategy involves the cyclocondensation of a suitable β-enaminone derived from a cyclohexane-1,3-dione with an amidine, in this case, pivalamidine or a synthetic equivalent, to introduce the 2-tert-butyl group. nih.gov
The structure of the closely related 7,8-dihydroquinolin-5(6H)-ones can be synthesized from cyclohexane-1,3-diones and β-amino-αβ-unsaturated aldehydes or ketones, suggesting a parallel synthetic logic for the analogous dihydroquinazolinone. rsc.org
Contemporary Research Directions in Dihydroquinazolinone Systems
Research into dihydroquinazolinone systems is an active and evolving area, with several key directions emerging. These scaffolds are recognized for their potential in developing novel therapeutic agents and functional materials.
One significant area of research is the exploration of dihydroquinazolinones as bioactive molecules . For instance, derivatives of the related 5,6,7,8-tetrahydroquinazoline (B1197369) have been investigated for their potential antitubercular properties. nih.govresearchgate.net The modular nature of their synthesis allows for the creation of diverse libraries of compounds for screening against various biological targets.
Another prominent research direction is the use of dihydroquinazolinones in photocatalysis and organic synthesis . Dihydroquinazolinones can serve as pro-aromatic systems, which upon activation, can generate radical species. acs.orgacs.org This reactivity is being harnessed in the development of novel, visible-light-mediated chemical transformations. The ability of these compounds to participate in electron donor-acceptor (EDA) complexes opens up new avenues for photocatalyst-free radical generation, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org
Furthermore, the development of efficient and environmentally friendly synthetic methods for accessing dihydroquinazolinones remains a focus. This includes catalyst-free cyclocondensation reactions in green solvents like water, and the use of visible light to promote their synthesis, aligning with the principles of sustainable chemistry. nih.govresearchgate.netrsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11-13-7-8-9(14-11)5-4-6-10(8)15/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHBPIINCJQJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2C(=N1)CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Tert Butyl 7,8 Dihydroquinazoline 5 6h One and Analogues
Foundational Synthetic Routes to Quinazolinone Cores
The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, leading to the development of a wide array of synthetic methodologies. These routes often begin with readily available ortho-substituted anilines.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a final product that incorporates the majority of the atoms from the starting materials. nih.gov This approach is valued for its high efficiency, mild reaction conditions, and the structural diversity it can generate in a few steps. nih.gov
One of the most well-known MCRs utilized for quinazolinone synthesis is the Ugi four-component reaction (Ugi-4CR). nih.gov A general Ugi-based strategy may involve the reaction of an o-bromobenzoic acid, an aldehyde, an isocyanide, and ammonia (B1221849), followed by a metal-catalyzed intramolecular cyclization to yield the quinazolinone core. nih.gov Another approach involves a three-component reaction of isatoic anhydride (B1165640), an aldehyde, and an amine or urea (B33335) under various catalytic conditions. orgchemres.orgnih.gov For instance, quinazolinones can be synthesized through a one-pot, three-component condensation of isatoic anhydride, aldehydes, and ammonium (B1175870) salts or primary amines. tandfonline.com A sustainable method employs a magnetically recoverable palladium catalyst for the coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide (B116534). frontiersin.org
| Reaction Type | Components | Catalyst/Conditions | Key Features |
| Ugi-4CR | o-bromobenzoic acid, aldehyde, isocyanide, ammonia | Palladium-catalyzed annulation | High efficiency, builds complex scaffolds. nih.gov |
| One-Pot Condensation | Isatoic anhydride, aldehyde, urea | Sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), solvent-free | Good yields, heterogeneous catalyst. orgchemres.org |
| One-Pot Condensation | Isatoic anhydride, aldehyde, amine/ammonium salt | Triethanolamine (TEOA) / NaCl, aqueous medium | Eco-friendly, domino reaction. nih.gov |
| Palladium-Catalyzed MCR | Aryl iodide, carbonyl source, 2-aminobenzamide | Magnetic Pd Nanoparticles, PEG/water | Green chemistry principles, high atom economy, catalyst is recyclable. frontiersin.org |
Cyclodehydration and Related Heterocyclization Approaches
Cyclodehydration reactions are fundamental to the formation of the quinazolinone ring. A common method involves the condensation of 2-aminobenzamides with aldehydes or ketones, which forms an intermediate that subsequently undergoes intramolecular cyclization with the elimination of water to form the pyrimidine (B1678525) ring. orgchemres.org This cyclization is often promoted by acid catalysts like p-toluenesulfonic acid. organic-chemistry.org The resulting dihydroquinazolinone can then be oxidized to the aromatic quinazolinone. tandfonline.comorganic-chemistry.org
Another powerful cyclodehydration technique is the Bischler-Napieralski reaction, which can be adapted for these systems. This involves the electrophilic activation of an amide using an agent like trifluoromethanesulfonic anhydride, followed by intramolecular cyclization onto an aromatic ring. nih.govorganic-chemistry.org This method is particularly effective for creating dihydroisoquinolines and can be applied to analogous nitrogen heterocycles. nih.govorganic-chemistry.org
Isatoic Anhydride as a Precursor in Quinazolinone Synthesis
Isatoic anhydride is a versatile and widely used precursor for quinazolinone synthesis due to its reactivity with various nucleophiles. tandfonline.comnih.gov The typical reaction mechanism begins with the nucleophilic attack of an amine (or a nitrogen source like urea or ammonium acetate) on one of the carbonyl groups of the anhydride. orgchemres.orgtandfonline.com This attack leads to the opening of the anhydride ring and, following decarboxylation, generates a 2-amino-N-substituted-benzamide intermediate in situ. orgchemres.orgtandfonline.com
This intermediate then reacts with an electrophile, commonly an aldehyde, to form a Schiff base or a related adduct, which undergoes intramolecular cyclization to yield a 2,3-dihydroquinazolin-4(1H)-one. tandfonline.comderpharmachemica.com These dihydro derivatives can be, and often are, used as final products or can be easily oxidized to the corresponding fully aromatic 4(3H)-quinazolinones. tandfonline.comderpharmachemica.com The use of isatoic anhydride is central to many one-pot, three-component syntheses that are both atom-efficient and convenient. orgchemres.orgnih.govtandfonline.com
Introduction and Regioselective Placement of the tert-Butyl Substituent at C-2
Achieving regioselective substitution at the C-2 position of the quinazolinone core is critical for synthesizing the target compound. The introduction of the sterically demanding tert-butyl group is typically accomplished by selecting an appropriate carbonyl-containing reagent during the cyclization step.
The most direct method involves the condensation of a 2-aminobenzamide or its equivalent (often generated in situ from isatoic anhydride) with pivalaldehyde (2,2-dimethylpropanal). The aldehyde's carbonyl carbon becomes the C-2 atom of the quinazolinone ring, and its attached tert-butyl group is thereby incorporated at the desired position. This reaction proceeds via an initial condensation to form an intermediate that subsequently cyclizes.
An alternative advanced strategy involves a palladium-catalyzed three-component reaction using 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. organic-chemistry.orgacs.orgacs.org In this process, the isocyanide carbon is inserted and becomes the C-2 atom of the quinazolinone ring, with the tert-butyl group attached. acs.orgacs.org While modification at the C-4 position is generally more facile, specific strategies have been developed to achieve selective functionalization at the C-2 position, which can be challenging due to lower reactivity. nih.gov
Synthesis of the 7,8-Dihydroquinazoline-5(6H)-one Ring System
The defining feature of the target compound is the partially saturated carbocyclic ring fused to the pyrimidine core, which distinguishes it from conventional quinazolinones built on a benzene (B151609) ring. The synthesis of this specific ring system, named the 7,8-dihydroquinazoline-5(6H)-one, generally relies on building the heterocyclic portion onto a pre-existing saturated or partially saturated six-membered ring.
A prevalent strategy involves the multicomponent condensation of a β-dicarbonyl compound, specifically a cyclohexane-1,3-dione derivative, with an aldehyde and a nitrogen source like urea or thiourea (B124793). mdpi.com For example, the reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), an aryl aldehyde, and thiourea in the presence of a zinc ferrite (B1171679) nanocatalyst yields the corresponding 7,7-dimethyl-2-thioxo-hexahydro-1H-quinazoline-5-one. mdpi.com This demonstrates a direct route to the saturated quinazoline (B50416) framework. A similar approach is used to prepare analogous 7,8-dihydroquinolin-5(6H)-ones. google.com The synthesis of various 5,6,7,8-tetrahydroquinazolines has also been achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. nih.gov
Strategies for Saturation in the Benzo Ring Portion
When a synthetic route begins with an aromatic quinazolinone, the saturation of the benzo ring portion is required to form the 7,8-dihydroquinazoline-5(6H)-one system.
A classic and powerful method for the partial reduction of aromatic rings is the Birch reduction . pharmaguideline.comwikipedia.org This dissolving metal reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia with an alcohol as a proton source, converts aromatic rings into 1,4-cyclohexadienes. pharmaguideline.comwikipedia.orgyoutube.com The mechanism involves the addition of solvated electrons to the aromatic ring to form a radical anion, which is subsequently protonated by the alcohol. pharmaguideline.comyoutube.com A second electron addition and protonation completes the reduction. This method can effectively transform the benzene portion of a quinazolinone into a cyclohexadiene ring, which could then be further modified to achieve the desired dihydro-one structure. For instance, the reduction of a related 2-(tert-butyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one using sodium in liquid ammonia has been shown to produce the hexahydroquinazolin-4(1H)-one, demonstrating the feasibility of saturating the aromatic ring in this scaffold. mdpi.com
Installation of the Carbonyl Group at Position 5
The carbonyl group at the 5-position of the 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one scaffold is typically not installed in a separate step but is instead an integral part of the starting materials used in the primary ring-forming reaction. The most common and logical synthetic approach involves the condensation of a suitable three-carbon synthon, which already contains the ketone functionality, with an amidine or a precursor thereof.
A prevalent strategy for constructing this type of fused heterocyclic system is the reaction of a β-diketone with an amidine. In the context of the target molecule, this would involve the condensation of 1,3-cyclohexanedione (which provides the six-membered ring and the C5-carbonyl) with pivalamidine (which provides the N1, C2, and N3 atoms of the pyrimidine ring, along with the C2-tert-butyl group).
The general mechanism for this acid- or base-catalyzed condensation proceeds through a series of nucleophilic additions and dehydrations:
Activation of one of the carbonyl groups of 1,3-cyclohexanedione.
Nucleophilic attack by one of the nitrogen atoms of pivalamidine.
An intramolecular cyclization via attack of the second amidine nitrogen onto the remaining carbonyl group.
A final dehydration step to yield the stable β-enaminone system of the 7,8-dihydroquinazoline-5(6H)-one ring.
While a specific documented synthesis for this compound following this exact route is not readily found in the surveyed literature, this method is a standard and well-established protocol for creating analogous fused pyrimidinone structures. Variations of this approach, such as the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, have been successfully used to create complex 2-tert-butyl-5,6,7,8-tetrahydroquinazolines. researchgate.netnih.gov
Stereochemical Control in the Synthesis of 2-tert-Butyl-Dihydroquinazolinone Derivatives
Achieving stereochemical control is paramount when synthesizing derivatives of this compound for potential pharmaceutical applications, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. This control can be exerted at two levels: diastereoselectivity and enantioselectivity.
Diastereoselective Synthesis
Diastereoselective synthesis aims to produce one diastereomer in preference to others when multiple stereocenters are formed or present in a molecule. In the synthesis of substituted dihydroquinazolinone derivatives, diastereoselectivity can be achieved through several strategies:
Substrate Control: If the starting materials, such as a substituted 1,3-cyclohexanedione, already contain stereocenters, they can direct the stereochemical outcome of the cyclization reaction. The existing stereocenter can favor the approach of the amidine from one face over the other, leading to a specific diastereomer.
Auxiliary Control: A chiral auxiliary can be temporarily attached to one of the reactants. This auxiliary, due to its defined stereochemistry, shields one face of the molecule, forcing the reaction to occur on the opposite face. For instance, a chiral group attached to one of the amidine nitrogens could direct the cyclization process. After the reaction, the auxiliary is cleaved to yield the non-racemic product.
Protecting Group-Directed Synthesis: The choice of protecting groups on the reactants can influence the conformational preferences of the molecule or transition states, thereby directing the stereochemical outcome of the reaction. researchgate.net
While specific examples for the target molecule are scarce, studies on related heterocyclic systems, such as the synthesis of substituted tetrahydrofurans and tetrahydroquinolines, have demonstrated that high levels of diastereoselectivity (often >99:1) can be achieved by carefully controlling reaction conditions and substrate design. researchgate.netnsf.govnih.gov
Enantioselective Synthesis and Resolution Techniques
Enantioselective synthesis involves the preferential formation of one of two enantiomers. This is a critical aspect of modern drug synthesis.
Chiral Catalysis: This is the most efficient method for enantioselective synthesis. A small amount of a chiral catalyst (an organocatalyst, a metal complex with a chiral ligand, or a biocatalyst) is used to create a chiral environment for the reaction. For reactions like the Biginelli reaction, which produces related dihydropyrimidinones, chiral Brønsted acids such as BINOL-derived phosphoric acids have been shown to be effective organocatalysts, yielding products with high enantiomeric excess (up to 97% ee). mdpi.com It is plausible that such catalysts could be adapted for the asymmetric condensation leading to the 2-tert-butyl-dihydroquinazolinone core.
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as amino acids or terpenes. By incorporating these chiral building blocks into the synthetic scheme, their stereochemistry is transferred to the final product.
Resolution Techniques: If an enantioselective synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers. This can be done by:
Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers based on their differential interactions with the chiral support.
Influence of the tert-Butyl Group on Stereochemical Outcome
The tert-butyl group at the C2 position is a sterically demanding substituent that can significantly influence the stereochemical course of reactions. rsc.orgchemrxiv.org Its large size can dictate the conformation of the dihydropyrimidine (B8664642) ring and control the facial selectivity of reactions involving the heterocyclic core.
Steric Hindrance: The bulky tert-butyl group can block one face of the molecule, forcing incoming reagents to attack from the less hindered side. In a condensation reaction, it can influence the conformation of the transition state, favoring the formation of one stereoisomer over another. researchgate.netresearchgate.net For example, in reactions involving additions to the pyrimidine ring or adjacent functional groups, the tert-butyl group would be expected to exert a strong directing effect.
Conformational Locking: The steric bulk of the tert-butyl group can restrict bond rotations and lock the molecule into a preferred conformation. This can enhance the facial bias for subsequent reactions, leading to higher stereoselectivity. In some cases, the steric strain imposed by a tert-butyl group can even lead to the formation of otherwise less stable isomers. researchgate.net
Impact on Catalysis: In asymmetric catalysis, the steric profile of the substrate is crucial. The tert-butyl group's size can affect how the molecule fits into the chiral pocket of a catalyst, potentially enhancing or diminishing the enantioselectivity of the transformation. In some documented cases, substrates with bulky tert-butyl groups have been shown to react with lower yields due to steric hindrance, but in other cases, the steric clash can amplify the stereochemical communication between the substrate and a chiral catalyst, leading to improved enantiomeric excess. acs.org
Principles of Sustainable Synthesis in Dihydroquinazolinone Chemistry
The application of green chemistry principles to the synthesis of dihydroquinazolinones and related heterocycles is an area of active research, aimed at reducing the environmental impact of chemical manufacturing. bohrium.comfrontiersin.orgacs.orgtandfonline.comresearchgate.net
Key principles of sustainable synthesis relevant to this class of compounds include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), such as the Biginelli reaction for dihydropyrimidinones, are prime examples of atom-economical processes as they combine three or more reactants in a single step to form the product with minimal byproducts. frontiersin.orgresearchgate.net
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous organic solvents is a core goal. This can be achieved by using greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), or by performing reactions under solvent-free conditions. frontiersin.org
Energy Efficiency: Employing energy-efficient methods can significantly reduce the carbon footprint of a synthesis. Microwave irradiation and ultrasound-assisted synthesis are two techniques that can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. The development of recyclable catalysts, such as magnetic nanocatalysts, is particularly advantageous as it simplifies product purification and reduces waste. bohrium.comfrontiersin.org For quinazolinone synthesis, catalysts ranging from earth-abundant transition metals to various solid acid catalysts have been developed to improve efficiency and sustainability. researchgate.net
The following table summarizes some green chemistry approaches applied to the synthesis of related quinazolinone and dihydropyrimidinone structures.
| Green Chemistry Principle | Application in Dihydroquinazolinone Synthesis | Benefit |
| Atom Economy | One-pot, multicomponent reactions (e.g., Biginelli reaction). researchgate.net | High efficiency, reduced waste. |
| Safer Solvents | Use of water, deep eutectic solvents (DES), or solvent-free conditions. frontiersin.orgtandfonline.com | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted or ultrasound-assisted reactions. tandfonline.com | Shorter reaction times, lower energy use. |
| Catalysis | Use of recyclable magnetic nanocatalysts, solid acid catalysts, or organocatalysts. bohrium.comfrontiersin.org | Reduced catalyst loading, easier separation, less waste. |
By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.
Structural Characterization and Spectroscopic Analysis of 2 Tert Butyl 7,8 Dihydroquinazoline 5 6h One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Comprehensive ¹H NMR Spectral Analysis
A ¹H NMR spectrum of 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) between adjacent protons would provide critical information for assigning the structure.
Expected ¹H NMR Spectral Features:
tert-Butyl Group: A sharp singlet, integrating to nine protons, would be anticipated in the upfield region of the spectrum, characteristic of the magnetically equivalent protons of the tert-butyl group.
Dihydroquinazoline (B8668462) Ring Protons: The protons on the partially saturated ring system at positions 6, 7, and 8 would likely appear as multiplets in the aliphatic region of the spectrum. The specific chemical shifts and coupling patterns would be dependent on their diastereotopic relationships and the conformational rigidity of the ring. Protons at C6 and C8 would likely show coupling to the protons at C7.
Aromatic/Vinylic Proton: The proton at position 4 of the quinazoline (B50416) ring would be expected to appear as a singlet in the downfield region, characteristic of a proton attached to an sp²-hybridized carbon in a heterocyclic system.
A hypothetical data table for the expected ¹H NMR signals is presented below. Please note that these are estimated values and actual experimental data would be required for confirmation.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
| C(CH₃)₃ | ~1.3 | s | - | 9H |
| H-6 | ~2.5 | t | ~6-7 | 2H |
| H-7 | ~2.0 | m | - | 2H |
| H-8 | ~2.8 | t | ~6-7 | 2H |
| H-4 | ~8.5 | s | - | 1H |
s = singlet, t = triplet, m = multiplet
Advanced ¹³C NMR Techniques for Structural Elucidation
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show a single peak for each unique carbon atom.
Expected ¹³C NMR Spectral Features:
tert-Butyl Group: Two distinct signals would be expected for the tert-butyl group: one for the quaternary carbon and another for the three equivalent methyl carbons.
Carbonyl Carbon: A signal in the highly downfield region (typically >190 ppm) would be indicative of the ketone carbonyl carbon at position 5.
Quinazoline Ring Carbons: The sp²-hybridized carbons of the pyrimidine (B1678525) ring (C2, C4, C4a, and C8a) would resonate in the aromatic region of the spectrum. The sp³-hybridized carbons of the cyclohexenone ring (C6, C7, and C8) would appear in the aliphatic region.
Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons, further confirming the structural assignments.
A hypothetical data table for the expected ¹³C NMR signals is provided below. These are estimated values and require experimental verification.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C (CH₃)₃ | ~35 |
| C(C H₃)₃ | ~28 |
| C-2 | ~165 |
| C-4 | ~150 |
| C-4a | ~125 |
| C-5 | ~195 |
| C-6 | ~38 |
| C-7 | ~22 |
| C-8 | ~30 |
| C-8a | ~155 |
Two-Dimensional NMR Methodologies
To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, for instance, between the protons at C6, C7, and C8.
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity of the tert-butyl group to C2 and for assembling the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the spatial proximity of protons, which can provide insights into the stereochemistry and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₆N₂O), HRMS would provide a highly accurate mass measurement that corresponds to this molecular formula.
Expected HRMS Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 205.1335 | Experimental data required |
| [M+Na]⁺ | 227.1155 | Experimental data required |
Furthermore, fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. The loss of the tert-butyl group or fragments corresponding to the cyclohexenone ring would be expected, providing further structural confirmation.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.
This analysis would confirm the connectivity of the atoms and provide detailed insights into the conformation of the partially saturated six-membered ring. It would also reveal information about intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the solid state.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1685-1665 | Strong |
| C=N (Imine) | 1690-1640 | Medium to Strong |
| C-N | 1350-1000 | Medium |
| C-H (sp³) | 2970-2850 | Strong |
| C-H (sp²) | 3100-3000 | Medium |
The presence of a strong absorption band around 1670 cm⁻¹ would be a clear indication of the ketone carbonyl group. The C=N stretching vibration of the pyrimidine ring would also be expected in a similar region. The spectrum would also feature C-H stretching vibrations for both the sp³-hybridized carbons of the tert-butyl and cyclohexenone moieties and the sp²-hybridized carbon of the pyrimidine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound is characterized by the presence of two principal chromophoric systems: the cyclic amidine moiety within the pyrimidine ring and the α,β-unsaturated ketone functionality in the cyclohexenone ring. The interplay of these systems governs the molecule's interaction with ultraviolet and visible light, giving rise to distinct absorption bands corresponding to specific electronic transitions. The primary transitions observed for this class of compounds are the n → π* (non-bonding to anti-bonding pi) and π → π* (bonding pi to anti-bonding pi) transitions. researchgate.net
The α,β-unsaturated ketone is the dominant chromophore responsible for absorption at longer wavelengths. This system typically exhibits two characteristic absorption bands. nih.gov The first is a low-intensity band appearing at a longer wavelength, which is assigned to the n → π* transition of the carbonyl group. masterorganicchemistry.com This transition involves the excitation of an electron from one of the non-bonding lone pairs (n) of the oxygen atom to the anti-bonding π* orbital of the C=O double bond. libretexts.orgfiveable.me Such transitions are symmetry-forbidden, which accounts for their characteristically low molar absorptivities (ε < 2000 M⁻¹cm⁻¹). libretexts.org The energy of this transition is sensitive to the polarity of the solvent; an increase in solvent polarity typically results in a hypsochromic (blue) shift to shorter wavelengths, as polar solvents can stabilize the non-bonding electrons of the ground state. libretexts.orgresearchgate.net
The second, more intense absorption band is found at a shorter wavelength and is attributed to the π → π* transition within the conjugated enone system. libretexts.org This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. researchgate.net These transitions are symmetry-allowed and therefore exhibit high molar absorptivities, typically in the order of 10,000 M⁻¹cm⁻¹. libretexts.org In contrast to n → π* transitions, π → π* transitions generally experience a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. libretexts.org
For quinazolinone derivatives with similar core structures, spectroscopic studies have assigned absorption bands in the 210–285 nm range to π → π* transitions, while bands appearing in the 285–320 nm region are attributed to n → π* transitions. nih.gov The latter can be coupled with intramolecular charge transfer from the nitrogen-containing ring to the carbonyl group. nih.gov The tert-butyl group at the 2-position acts as an auxochrome, which may subtly influence the position and intensity of these absorption maxima through electronic and steric effects, but it does not fundamentally alter the nature of the primary electronic transitions.
The expected electronic transitions for this compound are summarized in the table below.
| Electronic Transition | Orbitals Involved | Expected Wavelength (λmax) Region | Characteristic Molar Absorptivity (ε) | Associated Chromophore |
|---|---|---|---|---|
| π → π | π (bonding) → π (anti-bonding) | Shorter Wavelength (e.g., 210-285 nm) nih.gov | High (typically > 10,000 M⁻¹cm⁻¹) libretexts.org | α,β-Unsaturated Ketone / Amidine |
| n → π | n (non-bonding) → π (anti-bonding) | Longer Wavelength (e.g., 285-320 nm) nih.gov | Low (typically < 2,000 M⁻¹cm⁻¹) libretexts.org | Carbonyl Group (C=O) |
Theoretical and Computational Chemistry Studies on 2 Tert Butyl 7,8 Dihydroquinazoline 5 6h One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Density Functional Theory (DFT) is a widely used method to determine electronic structure and thermodynamic stability. For instance, in studies of related pro-aromatic dihydroquinazolinones (DHQZs), DFT calculations have been crucial. acs.org These studies show that the aggregation of a DHQZ (as an electron donor) with a quinazolinone (as an acceptor) lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to the individual molecules, which favors electron transfer. acs.org
In a detailed study on a related compound, 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, theoretical calculations at the B3LYP/6-311++G** level of theory were used to obtain optimized geometric parameters for reactants and products. nih.govresearchgate.net This level of theory is effective for determining the stable conformations and electronic properties of such heterocyclic systems. researchgate.net The stability of various intermediates and tautomeric forms in similar complex heterocyclic systems has also been successfully determined using DFT/B3LYP/6-311++G** methods. researchgate.net
Below is a table summarizing representative energy gap calculations for an Electron Donor-Acceptor (EDA) complex involving a related dihydroquinazolinone system, demonstrating the utility of DFT in assessing electronic structure. acs.org
| Species/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Dihydroquinazolinone (DHQZ) Donor | -5.75 | -1.42 | 4.33 |
| Quinazolinone Acceptor | -6.85 | -2.62 | 4.23 |
| EDA Complex (DHQZ + Acceptor) | -6.01 | -2.18 | 3.83 |
| EDA Complex with Lewis Acid | -6.21 | -2.58 | 3.63 |
This data is illustrative and based on related dihydroquinazolinone systems to demonstrate the application of DFT. acs.org
Mechanistic Investigations via Computational Methods
Computational methods are indispensable for mapping out reaction pathways and understanding complex chemical transformations. acs.org Studies on the photooxidation of a structurally similar hexahydroquinazolinone provide a clear example of how these methods are applied to investigate reaction mechanisms. nih.govnih.govmdpi.com
A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Locating this first-order saddle point on the potential energy surface is critical for understanding the reaction mechanism. The Synchronous Transit-Guided Quasi-Newton (STQN) method, requested in software like Gaussian via the Opt=QST2 keyword, is a powerful technique for this purpose. gaussian.com The QST2 method requires the optimized structures of the reactant and product as input to generate an initial guess for the transition state structure. gaussian.com
In the mechanistic study of the photooxidation of 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, the QST2 method was explicitly used to locate the transition states at the B3LyP/6311++G** level of theory. nih.govnih.govmdpi.com The resulting transition state structures were subsequently confirmed through frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined by calculating the energy difference between the transition state and the reactants. A low activation energy indicates a kinetically favorable reaction pathway.
The theoretical investigation into the photooxidation of the related hexahydroquinazolinone revealed a two-step mechanism. nih.govnih.govmdpi.com The calculations suggested that the intermediate involved has a low activation energy, explaining the efficiency of the observed reaction. nih.govnih.govmdpi.com
| Reaction Step | Calculated Activation Energy |
| Photooxidation of a hexahydroquinazolinone | Low |
This qualitative finding is from a study on a related compound. nih.govnih.govmdpi.com
Once a transition state has been successfully located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. This process confirms that the identified transition state correctly connects the intended reactants and products along a single, smooth reaction coordinate. The use of IRC calculations was noted as part of the computational methodology in the mechanistic study of the aforementioned hexahydroquinazolinone derivative, ensuring the integrity of the proposed reaction pathway. nih.govnih.govmdpi.com
Conformational Analysis and Steric Effects of the tert-Butyl Group
The conformation of a molecule significantly impacts its reactivity and physical properties. The tert-butyl group is exceptionally bulky, and its presence exerts a strong steric influence, typically forcing it to occupy an equatorial position in a cyclohexane-like ring to minimize unfavorable 1,3-diaxial interactions. chegg.comopenstax.org The steric strain introduced by an axial tert-butyl group is substantial, estimated to be around 22.8 kJ/mol. chegg.com
In the crystal structure of a related quinazolinone derivative, the orientation of the tert-butyl group in a pseudo-axial position was observed. nih.gov This conformation was shown to have a significant steric effect, directly influencing the stereochemical outcome of a subsequent reaction by forcing an incoming hydroperoxide group to attach to the opposite, less hindered face of the molecule. nih.gov In other systems, the presence of small spirocyclic rings adjacent to a tert-butyl group has been computationally shown to alter its typical equatorial preference, sometimes favoring an axial conformation due to increased torsional strain in the equatorial position. chemrxiv.org This demonstrates that while the tert-butyl group has a strong intrinsic preference, it can be influenced by other structural features.
The following table presents standard values for 1,3-diaxial interactions in substituted cyclohexanes, highlighting the significant steric demand of the tert-butyl group.
| Substituent | 1,3-Diaxial Interaction Energy (kJ/mol) |
| -Cl | 2.0 |
| -OH | 4.2 |
| Methyl | 7.6 |
| Isopropyl | 9.2 |
| tert-Butyl | 22.8 |
Data from general conformational analysis of substituted cyclohexanes. chegg.com
Molecular Orbital Theory and Electron Density Distribution Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com These orbitals are classified as bonding (lower energy, constructive overlap) or antibonding (higher energy, destructive overlap). youtube.com The distribution of electrons within these orbitals, particularly the frontier molecular orbitals—the HOMO and LUMO—governs the molecule's reactivity and electronic properties.
DFT calculations on pro-aromatic dihydroquinazolinones (DHQZs) have been used to analyze their frontier orbitals. acs.org These compounds can act as electron donors, a property directly related to the energy of the HOMO. acs.org The electron density distribution, which can be visualized through these calculations, shows how charge is spread across the molecule and identifies nucleophilic and electrophilic sites. The formation of an Electron Donor-Acceptor (EDA) complex between a DHQZ and an acceptor molecule leads to a new set of molecular orbitals for the complex, with a lower HOMO-LUMO energy gap that facilitates photoinduced single-electron transfer. acs.orgacs.org This analysis is fundamental to understanding how these molecules function in photocatalyst-free reactions. acs.org
Future Research Perspectives in 2 Tert Butyl 7,8 Dihydroquinazoline 5 6h One Chemistry
Development of Novel and Efficient Synthetic Protocols
Future research will undoubtedly focus on the creation of more efficient, sustainable, and versatile methods for synthesizing the 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one core. While classical condensation reactions have been foundational, the field is moving towards more sophisticated and environmentally benign strategies. researchgate.netmdpi.com Key areas of development are expected to include:
Advanced Catalytic Systems: Exploration of novel catalysts is a primary frontier. This includes the use of transition-metal catalysts like palladium, copper, and manganese for C-H activation and cross-coupling reactions, which could offer new routes to functionalize the dihydroquinazolinone scaffold. nih.govacs.org Furthermore, the development of robust and reusable heterogeneous catalysts, such as α-MnO₂, presents a pathway to more sustainable and cost-effective production. nih.govresearchgate.net
Green Chemistry Approaches: A significant push towards "green" synthetic methods is anticipated. This involves the use of environmentally friendly solvents (like water), solvent-free reaction conditions, and energy-efficient techniques such as microwave irradiation. nih.govnih.gov One-pot, multi-component reactions are particularly promising as they reduce waste and improve atom economy by combining several synthetic steps into a single operation. mdpi.comacs.org
Novel Reagent and Building Block Exploration: The use of innovative reagents like α-aminoamidines and tert-butyl isocyanide is expected to expand the synthetic toolbox, allowing for the construction of the this compound scaffold under mild conditions and with excellent yields. acs.orgnih.gov These methods may also facilitate the introduction of greater molecular diversity.
| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysis | α-MnO₂ | Reusability, operational simplicity, broad substrate scope. researchgate.net |
| One-Pot Reactions | Palladium-catalyzed isocyanide insertion | Increased efficiency, reduced waste, operational simplicity. acs.org |
| Metal-Free Synthesis | Leuckart–Wallach type reaction | Avoids metal contamination, sustainable byproducts (H₂O, CO₂, MeOH). diva-portal.org |
| Novel Building Blocks | α-Aminoamidines | Mild reaction conditions, excellent yields, opportunities for further functionalization. nih.gov |
In-depth Exploration of Reaction Mechanisms and Catalysis
A more profound understanding of the underlying reaction mechanisms is crucial for the rational design of improved synthetic protocols. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of how this compound and its derivatives are formed.
Key areas of focus will include:
Cascade Reaction Pathways: Many modern synthetic methods rely on complex cascade reactions, where multiple bonds are formed in a sequential manner. diva-portal.orgorganic-chemistry.org Detailed mechanistic studies, including the isolation and characterization of intermediates, will be essential to optimize these processes. For instance, investigating the cascade imine/cyclization/Leuckart–Wallach type process could lead to more controlled and higher-yielding syntheses. diva-portal.org
Autocatalytic Processes: The discovery of novel reaction pathways, such as autocatalytic electron donor–acceptor (EDA) complex formation, opens up new avenues for research. acs.org Understanding how a reaction product can catalyze its own formation could lead to the development of highly efficient, initiator-free synthetic methods.
Role of Catalysts: Elucidating the precise role of various catalysts in the reaction mechanism is paramount. This includes understanding the catalyst's coordination chemistry, its effect on transition state energies, and the factors that govern its turnover number and stability.
Advances in Stereoselective Synthesis and Chiral Pool Applications
The this compound structure contains a stereocenter at the C2 position when the substituent is not symmetrical, which is a key feature for its potential biological applications. Consequently, the development of methods for its stereoselective synthesis is a critical area for future research.
Anticipated advancements include:
Chiral Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. rsc.org Future work will likely focus on designing new and more effective organocatalysts for the enantioselective synthesis of dihydroquinazolinones. rsc.org
Asymmetric Metal Catalysis: The development of chiral metal complexes, for example using Sc(III)-inda-pybox, will continue to be a major focus for achieving high enantioselectivity in the formation of the dihydroquinazolinone ring. organic-chemistry.org
De Novo Asymmetric Synthesis: Innovative strategies for the de novo construction of enantioenriched dihydroquinazolinone scaffolds, such as through catalytic asymmetric [4+2] cycloadditions, represent a significant leap forward in accessing chiral derivatives with high optical purity. rsc.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the chiral pool) to construct the target molecule is another promising avenue. This approach can provide an efficient way to access specific enantiomers of this compound and its analogs.
Integration with Advanced Spectroscopic and Imaging Techniques
A thorough structural characterization is fundamental to understanding the properties and reactivity of this compound. While standard spectroscopic techniques are routinely employed, future research will benefit from the integration of more advanced analytical methods. scispace.comorientjchem.orgresearchgate.net
Future directions in this area include:
Advanced NMR Techniques: The application of two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) and DEPT-135 experiments will continue to be crucial for unambiguous structure elucidation and stereochemical assignment. scispace.comresearchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) will be indispensable for confirming molecular formulas and for studying reaction mechanisms through the identification of intermediates and byproducts. orientjchem.orgresearchgate.net
Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including absolute stereochemistry. Future work will aim to obtain crystalline derivatives of this compound to precisely map its three-dimensional structure.
In Situ Spectroscopic Monitoring: The use of in situ spectroscopic techniques, such as ReactIR or in situ NMR, will allow for real-time monitoring of reaction progress. This can provide valuable kinetic data and insights into reaction mechanisms that are not obtainable from traditional offline analysis.
| Spectroscopic Technique | Information Gained | Future Application for this compound |
| 1H, 13C, DEPT-135 NMR | Connectivity, chemical environment of atoms | Unambiguous structural confirmation of new derivatives. scispace.comresearchgate.net |
| High-Resolution Mass Spec | Exact mass, molecular formula | Precise characterization and identification of reaction intermediates. orientjchem.orgresearchgate.net |
| Single-Crystal X-ray | 3D structure, absolute stereochemistry | Definitive proof of stereochemistry in asymmetric synthesis. |
| In Situ IR/NMR | Real-time reaction kinetics and intermediates | Optimization of reaction conditions and mechanistic elucidation. |
Computational Design and Prediction of Novel Dihydroquinazolinone Structures
Computational chemistry is becoming an increasingly powerful tool in the design and discovery of new molecules with desired properties. mdpi.com For this compound, computational methods will play a vital role in guiding future research efforts.
Key computational approaches will involve:
Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors. researchgate.netmdpi.comresearchgate.net This information can guide the design of new analogs with potentially enhanced biological activity.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and calculate spectroscopic properties. acs.org This can aid in the development of more efficient synthetic routes and in the interpretation of experimental data.
In Silico Screening: Large virtual libraries of this compound derivatives can be computationally screened for desired properties, such as drug-likeness or specific binding affinities. researchgate.netnih.gov This can help to prioritize which compounds to synthesize and test experimentally, thereby accelerating the discovery process.
The continued exploration of these research avenues will undoubtedly lead to a more comprehensive understanding of the chemistry of this compound, paving the way for the development of novel synthetic methodologies and potentially uncovering new applications for this intriguing heterocyclic compound.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one?
The synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. Key steps include:
- Cyclization : Formation of the quinazolinone core under reflux conditions using polar solvents like ethanol or methanol .
- Substitution : Introduction of the tert-butyl group via nucleophilic substitution, often requiring catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) .
- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve high purity (>95%) . Critical parameters include temperature control (e.g., 60–80°C for reflux) and solvent selection to optimize yield and minimize by-products .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- 1H/13C NMR : Essential for verifying proton and carbon environments, particularly the tert-butyl group (δ ~1.3 ppm for 1H) and quinazolinone carbonyl (δ ~170 ppm for 13C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₁₈N₂O: MW 218.14) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-product formation during tert-butyl group introduction?
Systematic optimization strategies include:
- Solvent Screening : Testing polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity .
- Catalyst Loading : Varying Pd catalyst concentrations (0.5–5 mol%) to balance reaction rate and cost .
- Design of Experiments (DoE) : Multivariate analysis to identify interactions between temperature, solvent, and catalyst . Example data from analogous compounds shows yield improvements from 45% to 78% when switching from ethanol to THF .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?
Contradictions may arise from assay conditions or compound purity. Methodological solutions include:
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .
- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .
- Environmental Controls : Standardize pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) across labs .
Q. What computational approaches predict the pharmacokinetic impact of the tert-butyl substituent?
- Lipophilicity (LogP) : Molecular dynamics simulations estimate LogP increases by ~1.5 units compared to non-alkylated analogs, enhancing membrane permeability .
- Metabolic Stability : Density Functional Theory (DFT) models predict resistance to CYP450 oxidation due to steric hindrance from the tert-butyl group .
- Docking Studies : Assess interactions with targets like kinases, where the tert-butyl group may occupy hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

